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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven in vitro comparison of TL-895 (formerly known as

M7583) and ibrutinib, two irreversible inhibitors of Bruton's tyrosine kinase (BTK). Both

compounds are significant in the landscape of targeted therapies for B-cell malignancies. This

document summarizes their biochemical potency, kinase selectivity, and effects on cellular

functions, supported by available preclinical data.

Executive Summary
TL-895 is a second-generation BTK inhibitor designed for high selectivity, aiming to minimize

off-target effects associated with the first-generation inhibitor, ibrutinib.[1][2] Preclinical data

suggests that while both molecules are potent inhibitors of BTK, TL-895 exhibits a more refined

kinase inhibition profile. This enhanced selectivity may translate to an improved safety profile in

clinical applications. This guide presents the available in vitro data to support a direct

comparison of these two inhibitors.

Biochemical Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following tables summarize the available IC50 data for TL-895 and ibrutinib against BTK and a
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panel of other kinases. It is important to note that these values are compiled from various

studies and may not represent a direct head-to-head comparison under identical assay

conditions, unless otherwise specified.

Table 1: Potency Against Bruton's Tyrosine Kinase (BTK)

Compound Target Assay Type IC50 (nM) Reference

TL-895
Recombinant

BTK

Biochemical

Assay
1.5 [3]

TL-895 BTK Kinase Assay 3.02 [4]

TL-895 BTK BRET Assay 6.8 [4]

TL-895 BTK - 4.9 [5]

Ibrutinib BTK - ~0.5 [6]

Table 2: Kinase Selectivity Profile (IC50 in nM)
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Kinase TL-895 (M7583) Ibrutinib Comments

BTK 1.5 - 18.5[1][3] ~0.5[6]
Both are potent BTK

inhibitors.

BMX 1.6 - 5[1][5] -
TL-895 shows high

potency against BMX.

BLK 10 - 77[1][5] -

TL-895 shows

moderate to high

potency against BLK.

TXK 10 - 62[1][5] -

TL-895 shows

moderate potency

against TXK.

TEC 10 - 39[5] Inhibits

Ibrutinib is known to

inhibit TEC, which can

contribute to off-target

effects. TL-895 also

shows moderate

inhibition.

ITK - Inhibits

Ibrutinib inhibits ITK,

which can affect T-cell

function.

CSK No Inhibition[5] Inhibits

Ibrutinib's inhibition of

CSK has been linked

to cardiotoxicity. TL-

895 does not inhibit

CSK.

EGFR No Inhibition[5] Inhibits

Ibrutinib's off-target

inhibition of EGFR can

lead to side effects

like rash and diarrhea.

TL-895 does not

inhibit EGFR.
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ERBB4 10 - 39[5] -

TL-895 shows

moderate inhibition of

ERBB4.

Note: A hyphen (-) indicates that directly comparable data was not available in the searched

sources.

Cellular Activity
In vitro studies in various B-cell malignancy cell lines and primary patient cells provide insights

into the functional consequences of BTK inhibition.

Table 3: Effects on Cellular Proliferation and Viability
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Cell Line/Cell
Type

Compound Effect
IC50/Concentr
ation

Reference

Primary CLL

Blasts
TL-895

Inhibited

proliferation
- [1][3]

DLBCL Cell

Lines
TL-895 Inhibited growth - [1]

Mantle Cell

Lymphoma

(MCL) Cell Lines

TL-895 Inhibited growth - [3]

Daudi (Burkitt's

Lymphoma)

TL-895, Ibrutinib,

Acalabrutinib

No inhibition of

rituximab-

induced ADCC at

clinically relevant

concentrations

for TL-895.

Ibrutinib inhibited

ADCC.

- [4]

Pre-BCR+ ALL

Cell Lines (RCH-

ACV, SMS-SB)

Ibrutinib

Reduced

viability/proliferati

on

0.5 µM [7]

Burkitt

Lymphoma Cell

Lines (Raji,

Ramos)

Ibrutinib
Inhibition of cell

proliferation

Raji: 5.2 µM,

Ramos: 0.87 µM
[5]

Primary CLL

Cells
Ibrutinib

Induced modest

apoptosis
1 µM [8]

Note: A hyphen (-) indicates that specific quantitative data was not provided in the source.

A preclinical study directly compared M7583 (TL-895) with ibrutinib and found that M7583

inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cell lines and primary chronic

lymphocytic leukemia (CLL) blasts.[1] Another study demonstrated that at clinically relevant
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concentrations, ibrutinib inhibited the antibody-dependent cell-mediated cytotoxicity (ADCC)

mechanism of rituximab, whereas TL-895 did not.[1]

Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
Both TL-895 and ibrutinib target BTK, a key kinase in the B-cell receptor signaling pathway.

Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and

survival.

B-Cell Receptor
(BCR) LYN/SYK

BTK PLCγ2 IP3 / DAG NF-κB / MAPK
Pathways

Cell Proliferation
& SurvivalTL-895

Ibrutinib

Click to download full resolution via product page

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of TL-
895 and ibrutinib on BTK.

Experimental Workflow: In Vitro Kinase Assay
Biochemical kinase assays are fundamental for determining the potency and selectivity of

kinase inhibitors.
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Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor

potency (IC50).

Experimental Workflow: Cellular Proliferation Assay
Cellular proliferation assays assess the effect of a compound on the growth of cancer cell lines.
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Assay Setup
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Caption: General workflow for a cellular proliferation assay to evaluate the anti-proliferative

effects of inhibitors.

Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of

experimental findings. Below are generalized protocols for key in vitro assays used to compare

BTK inhibitors.
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Biochemical Kinase Inhibition Assay (Example: ADP-
Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂,

0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant BTK enzyme and the substrate in the

reaction buffer. Prepare serial dilutions of TL-895 and ibrutinib in DMSO, then dilute further in

the reaction buffer.

Kinase Reaction: In a 384-well plate, combine the BTK enzyme, the test inhibitor (TL-895 or

ibrutinib) or vehicle (DMSO), and the substrate. Initiate the reaction by adding ATP. Incubate

the plate at 30°C for a specified time (e.g., 60 minutes).

ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the

remaining ATP. Add Kinase Detection Reagent to convert the generated ADP back to ATP,

which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to

the amount of ADP produced and thus to the kinase activity. Calculate the percentage of

inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50

value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of

cell viability and proliferation.

Cell Seeding: Culture B-cell malignancy cell lines (e.g., Ramos, Raji, TMD8) under standard

conditions. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴

cells/well) and allow them to adhere overnight if applicable.

Compound Treatment: Prepare serial dilutions of TL-895 and ibrutinib in the appropriate cell

culture medium. Add the diluted compounds or vehicle control (DMSO) to the wells.
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Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO₂.

MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with

active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

Formazan Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a

detergent-based solution) to dissolve the formazan crystals. Measure the absorbance of the

solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell proliferation inhibition for each inhibitor concentration

compared to the vehicle control. Determine the IC50 value from the dose-response curve.

BTK Occupancy Assay
This assay measures the extent to which an inhibitor is bound to its target (BTK) within cells.

Cell Treatment: Treat peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line

with various concentrations of the irreversible inhibitor (TL-895 or ibrutinib) for a defined

period.

Cell Lysis: Lyse the cells to release the intracellular proteins, including BTK.

Occupancy Measurement: A common method involves using a probe that binds to the same

site on BTK as the inhibitor. The amount of probe that can bind is inversely proportional to

the amount of inhibitor already bound. This can be quantified using techniques like flow

cytometry or a plate-based assay with a fluorescently labeled probe.

Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from

the treated cells to that of untreated and fully saturated control cells.

Conclusion
The available in vitro data indicates that TL-895 is a highly potent and selective second-

generation BTK inhibitor.[1][3][5] While both TL-895 and ibrutinib are effective at inhibiting BTK,
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TL-895 demonstrates a more refined kinase selectivity profile, with notably no inhibition of CSK

and EGFR at the tested concentrations.[5] This suggests a potentially lower risk of certain off-

target effects that have been associated with ibrutinib, such as cardiotoxicity and rash.[5] The

cellular activity data, although not always from direct head-to-head studies, supports the anti-

proliferative effects of both compounds in B-cell malignancies. The observation that TL-895,

unlike ibrutinib, does not interfere with rituximab-induced ADCC at clinically relevant

concentrations could be a significant advantage in combination therapies.[1] Further head-to-

head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy

and safety of TL-895 and ibrutinib.
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[https://www.benchchem.com/product/b15580299#head-to-head-comparison-of-tl-895-and-
ibrutinib-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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